Choline bicarbonate

Description

Choline bicarbonate (C5H14NO·CHO3, molecular weight 165.19 g/mol) is an organic salt comprising choline and bicarbonate ions . It serves as a critical source of choline, an essential nutrient vital for liver function, brain development, lipid metabolism, and muscle movement . Industrially, it is utilized as a pharmaceutical excipient to enhance drug stability, solubility, and bioavailability, as well as a pH regulator and buffering agent in medications . Its applications extend to animal feed, dietary supplements, and deep eutectic solvents (DES) for drug delivery systems .

Structure

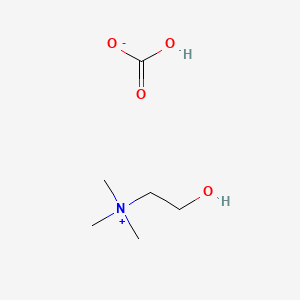

2D Structure

Properties

IUPAC Name |

hydrogen carbonate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.CH2O3/c1-6(2,3)4-5-7;2-1(3)4/h7H,4-5H2,1-3H3;(H2,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKGOGJIOHUEGK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051246 | |

| Record name | Choline bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [ECHA REACH Registrations] | |

| Record name | Choline bicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-73-9 | |

| Record name | Choline bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLINE BICARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, carbonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Choline bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23DAH2UHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Methods for Choline Bicarbonate

Direct Synthesis from Trimethylamine, Carbon Dioxide, and Ethylene Oxide

The most widely documented method for this compound production involves a two-step reaction between trimethylamine, carbon dioxide ($$\text{CO}_2$$), and ethylene oxide. This approach, detailed in patent CN109748808A, proceeds under mild conditions and achieves high yields.

Reaction Mechanism

Formation of Trimethylammonium Bicarbonate :

Trimethylamine ($$\text{N}(\text{CH}3)3$$) reacts with $$\text{CO}2$$ in an aqueous medium to form trimethylammonium bicarbonate:

$$

\text{N}(\text{CH}3)3 + \text{CO}2 + \text{H}2\text{O} \rightarrow [\text{NH}(\text{CH}3)3]^+ \text{HCO}3^-

$$

This exothermic reaction is conducted at temperatures below 40°C and pressures under 2 kgf/cm² to prevent $$\text{CO}_2$$ volatilization.Quaternization with Ethylene Oxide :

Trimethylammonium bicarbonate then reacts with ethylene oxide ($$\text{C}2\text{H}4\text{O}$$) to yield this compound:

$$

[\text{NH}(\text{CH}3)3]^+ \text{HCO}3^- + \text{C}2\text{H}4\text{O} \rightarrow [\text{HOCH}2\text{CH}2\text{N}(\text{CH}3)3]^+ \text{HCO}3^-

$$

The reaction is maintained at 10–20°C to control ethylene oxide’s reactivity and minimize side products.

Industrial-Scale Optimization

Patent CN109748808A provides three embodiments illustrating scalability (Table 1):

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Trimethylamine (conc.) | 30% aqueous | 30% aqueous | 40% aqueous |

| $$\text{CO}_2$$ (kg) | 22 | 22 | 88 |

| Ethylene Oxide (kg) | 22.22 | 44.44 | 88.88 |

| Temperature (°C) | 10 | 20 | 40 |

| Yield (%) | 98.1 | 98.4 | 98.6 |

| Product Concentration | 57% aqueous | 51% aqueous | 60% aqueous |

Key findings include:

Alternative Routes and Comparative Analysis

While the direct method dominates industrial production, alternative pathways exist:

Choline Base Carbonation

Choline base ($$\text{HOCH}2\text{CH}2\text{N}(\text{CH}3)3^+ \text{OH}^-$$) can react with $$\text{CO}_2$$ to form this compound. However, this route is less economically viable due to choline base’s instability and tendency to decompose into trimethylamine and ethylene glycol.

Ion Exchange from Choline Chloride

Choline chloride ($$\text{C}5\text{H}{14}\text{ClNO}$$) undergoes anion exchange with sodium bicarbonate ($$\text{NaHCO}3$$) in aqueous solution:

$$

\text{C}5\text{H}{14}\text{ClNO} + \text{NaHCO}3 \rightarrow \text{C}5\text{H}{14}\text{NO}2 \cdot \text{HCO}3 + \text{NaCl}

$$

This method, though straightforward, requires costly purification steps to remove sodium chloride residues.

Analytical Characterization and Quality Control

This compound’s purity is critical for pharmaceutical applications. Nuclear magnetic resonance (NMR) and titration methods are employed for validation:

NMR Spectroscopy

$$^1$$H-NMR spectra of this compound in deuterated water ($$\text{D}_2\text{O}$$) reveal characteristic peaks:

- Trimethylamine protons: singlet at δ 3.12 ppm.

- Ethylene oxide-derived $$\text{CH}_2$$ groups: multiplets at δ 3.39–4.04 ppm.

Titration

Bicarbonate content is quantified via acid-base titration with hydrochloric acid ($$\text{HCl}$$):

$$

\text{HCO}3^- + \text{H}^+ \rightarrow \text{CO}2 + \text{H}_2\text{O}

$$

Residual trimethylamine is detected by back-titration with $$\text{NaOH}$$.

Applications in Choline Salt Synthesis

This compound serves as a versatile precursor for synthesizing ionic liquids and pharmaceutical salts:

Choline Acetate

Reacting this compound with acetic acid yields choline acetate, a biodegradable solvent:

$$

\text{this compound} + \text{CH}3\text{COOH} \rightarrow \text{Choline acetate} + \text{CO}2 + \text{H}_2\text{O}

$$

The RSC study achieved quantitative yields using methanol as a co-solvent.

Choline Salicylate

Choline salicylate, an aspirin alternative, is produced via stoichiometric reaction with salicylic acid:

$$

\text{this compound} + \text{C}7\text{H}6\text{O}3 \rightarrow \text{Choline salicylate} + \text{CO}2 + \text{H}_2\text{O}

$$

This method avoids unstable choline base intermediates, enhancing process safety.

Table 2: Choline Salts Derived from this compound

| Salt | Acid Used | Yield (%) | Application |

|---|---|---|---|

| Choline lactate | Lactic acid | 99 | Biodegradable solvent |

| Choline hexanoate | Caproic acid | 98 | Surfactant |

| Choline dodecanoate | Lauric acid | 97 | Lubricant additive |

Economic and Industrial Considerations

Cost Analysis

The direct synthesis method incurs lower raw material costs compared to ion exchange or choline base routes. Ethylene oxide and trimethylamine are commodity chemicals, with bulk prices averaging \$1,200/ton and \$800/ton, respectively.

Environmental Impact

$$\text{CO}_2$$ utilization in this compound synthesis aligns with carbon capture initiatives. However, ethylene oxide’s toxicity necessitates closed-loop reactor systems to mitigate occupational hazards.

Chemical Reactions Analysis

Types of Reactions: Choline bicarbonate undergoes various chemical reactions, including:

Oxidation: Choline can be oxidized to form betaine, an important osmolyte in cells.

Reduction: this compound can be reduced under specific conditions to form choline and carbon dioxide.

Substitution: this compound can participate in substitution reactions, where the bicarbonate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Betaine

Reduction: Choline and carbon dioxide

Substitution: Choline salts with different anions

Scientific Research Applications

Biomedical Applications

Choline bicarbonate is often studied within the context of its role in drug delivery systems, particularly when combined with other compounds such as geranic acid to form choline geranate (CAGE). This combination has shown significant potential in treating various medical conditions.

Drug Delivery Systems

- Transdermal Delivery : CAGE has been demonstrated to enhance the transdermal delivery of both hydrophobic and hydrophilic drugs. Studies indicate that formulations using a 1:4 ratio of this compound to geranic acid exhibit superior membrane penetration capabilities, making them effective carriers for drug delivery .

- Antimicrobial Properties : CAGE has shown promising antimicrobial activity against drug-resistant bacteria and fungi. The biocidal efficacy increases with higher concentrations of geranic acid, indicating its potential for treating infections .

Clinical Case Studies

- A notable clinical study involved the use of CAGE for the treatment of rosacea, a chronic inflammatory skin condition. The study included a 12-week open-label phase 1b trial demonstrating the safety and efficacy of this formulation . The results indicated significant improvements in patient outcomes, showcasing the clinical relevance of this compound in dermatological applications.

Nutritional Applications

Choline is an essential nutrient that plays a crucial role in human health, particularly concerning cognitive function and fetal development.

Cognitive Health

- Research has linked adequate choline intake to improved cognitive performance in adults. Observational studies suggest that higher plasma concentrations of choline correlate with better cognitive abilities, particularly in older adults . This highlights the importance of this compound as a dietary supplement.

Pregnancy and Development

- Choline supplementation during pregnancy has been associated with improved fetal brain development and may reduce the risk of neurodevelopmental disorders . This underscores the significance of this compound in prenatal nutrition.

Industrial Applications

This compound finds utility in various industrial processes, particularly in the oil and gas sector.

Clay Stabilization

- In drilling operations, this compound serves as an environmentally friendly clay stabilizer. It mitigates issues related to wellbore instability and enhances drilling efficiency by reducing cuttings disintegration and permeability reduction .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Biomedical | Drug delivery systems (CAGE) | Enhanced bioavailability and antimicrobial effects |

| Treatment of skin conditions (rosacea) | Improved patient outcomes | |

| Nutritional | Cognitive health enhancement | Better cognitive performance |

| Prenatal nutrition | Supports fetal brain development | |

| Industrial | Oil and gas industry | Environmentally friendly clay stabilization |

Mechanism of Action

Choline bicarbonate exerts its effects primarily through its choline component. Choline is a precursor for the neurotransmitter acetylcholine, which is essential for nerve signal transmission. It also contributes to the synthesis of phosphatidylcholine, a major component of cell membranes. The bicarbonate ion helps maintain pH balance, which is crucial for various enzymatic reactions and cellular processes .

Comparison with Similar Compounds

Key Distinctions :

- Solubility : this compound-based DES (e.g., CAGE) demonstrate superior water solubility compared to hydrophobic choline chloride-fatty acid systems .

- Biocompatibility : CAGE exhibits low cytotoxicity to human cells, whereas some choline chloride-based DES require additional stabilizers to mitigate tissue irritation .

This compound vs. Sodium Bicarbonate

Sodium bicarbonate (NaHCO3) shares bicarbonate functionality but differs in cation composition and applications:

Clinical Advantages of this compound :

- Lower Toxicity : Unlike sodium bicarbonate, which can cause hypokalemia or paradoxical CSF acidosis in overdose, this compound is well-tolerated in nutritional and pharmaceutical doses .

- Functional Versatility : Combines nutrient delivery (choline) with pH regulation, enabling dual-action formulations .

Comparison with Other Choline Derivatives

This compound is distinct from other choline salts in structure and function:

Research Findings and Market Insights

- Antimicrobial Efficacy : CAGE (this compound:geranic acid) demonstrates broad-spectrum antimicrobial activity against 47 pathogens, including drug-resistant strains, with minimal cytotoxicity .

- Market Growth : The this compound market is projected to grow at a CAGR of 8.7%, driven by demand in animal feed and nutraceuticals .

- Drug Delivery : CAGE-based formulations achieve 3–5× higher transdermal insulin absorption compared to conventional enhancers like sodium lauryl sulfate .

Biological Activity

Choline bicarbonate, a salt of choline and bicarbonate, has garnered attention for its potential biological activities, particularly in the fields of nutrition and medicine. This article explores the biological activity of this compound, including its effects on health, mechanisms of action, and relevant research findings.

Overview of this compound

Choline is an essential nutrient that plays a critical role in various physiological processes, including neurotransmission, lipid metabolism, and cell membrane integrity. Bicarbonate serves as a buffering agent in physiological systems. The combination of these two compounds into this compound enhances its bioavailability and efficacy.

This compound's biological activity can be attributed to several mechanisms:

- Neurotransmission : Choline is a precursor for acetylcholine, a neurotransmitter involved in muscle control and cognitive function. Supplementation with this compound may enhance acetylcholine synthesis, potentially improving memory and cognitive performance .

- Lipid Metabolism : Choline is vital for the synthesis of phosphatidylcholine, a key component of cell membranes. This function supports cellular integrity and signaling pathways .

- Antimicrobial Properties : Recent studies have indicated that formulations containing choline, such as choline geranate (CAGE), exhibit antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties when used in specific formulations .

Clinical Studies

A series of clinical trials have investigated the effects of choline supplementation, including this compound:

- Cognitive Function : A randomized controlled trial demonstrated that supplementation with different forms of choline (including this compound) significantly improved cognitive performance in older adults .

- Endothelial Function : Another study found that combining choline with magnesium improved endothelial function in patients with type 2 diabetes, indicating potential cardiovascular benefits .

Antimicrobial Activity

This compound's role in antimicrobial formulations has been explored extensively:

- Choline Geranate (CAGE) : A deep eutectic solvent composed of choline and geranic acid showed significant antimicrobial activity against bacteria at low concentrations (6.5–13 mM), while higher concentrations were bactericidal. This suggests that the combination may enhance the antimicrobial properties of this compound .

Data Table: Summary of Clinical Trials Involving Choline Supplementation

Case Studies

- Cognitive Enhancement : A study involving older adults showed that those supplemented with choline displayed improved memory recall compared to a placebo group. This underscores the potential cognitive benefits associated with this compound intake.

- Antimicrobial Application : In a clinical trial testing CAGE for treating rosacea, participants reported significant improvements in skin condition after treatment with formulations containing choline geranate, indicating the practical application of choline-based compounds in dermatological therapies .

Q & A

Q. How is choline bicarbonate utilized in physiological buffer preparation for cell culture studies?

this compound is commonly used to replace sodium ions in sodium-free buffers, maintaining osmolarity while studying ion-dependent transport mechanisms. For example, in amino acid uptake assays, cells are incubated in choline KRP buffer (25 mM this compound, 119 mM NaCl substitutes) to deplete intracellular amino acids. Post-incubation, transport is initiated using radiolabeled substrates, followed by centrifugation, scintillation counting, and protein quantification via SDS-NaOH extraction . This method minimizes sodium interference in transmembrane transport studies.

Q. What analytical methods are recommended for quantifying this compound in aqueous solutions?

this compound can be accurately determined via titrimetry in glacial acetic acid using perchloric acid. This method involves dissolving the compound in acetic acid, titrating to a clear endpoint, and validating purity with gravimetric cross-checks. For aqueous solutions, a modified protocol adjusts for water content while maintaining precision (±0.5% error) .

Q. What synthesis routes are available for this compound, and what are their yields?

A common synthesis route involves reacting N,N-dimethyl ethanolamine with dimethyl carbonate, yielding this compound at ~68% efficiency. Critical steps include pH control during carbon dioxide infusion and purification via recrystallization to avoid byproducts like unreacted amines .

Advanced Research Questions

Q. How does this compound influence intracellular vs. extracellular pH modulation in experimental models?

this compound selectively alkalinizes extracellular tumor microenvironments without altering intracellular pH, as shown in breast cancer models. This is quantified via P magnetic resonance spectroscopy and fluorescence microscopy in sodium-free buffers. Such pH modulation inhibits metastatic colonization by reducing cathepsin B activity, a protease critical for matrix remodeling .

Q. What are the differential effects of this compound vs. other choline salts (e.g., chloride) on microbial metabolism in anaerobic systems?

In rumen microbiome studies, this compound enriches Enterococcus avium and Alkaliphilus spp., which metabolize it to acetaldehyde—a hydrogen sink that diverts electrons from methanogenesis. In contrast, choline chloride favors Olsenella umbonata, producing acetate via microcompartmentalized pathways. These differences are quantified via H-NMR metabolomics and 16S rRNA sequencing .

Q. How to address discrepancies in this compound’s stability across experimental conditions?

Stability varies with hydration and temperature. For reproducible results, store solutions at 4°C under inert gas (e.g., argon) to prevent CO loss. Pre-titrate batches using perchloric acid to confirm concentration and discard degraded samples showing pH drift >0.2 units .

Q. What mechanisms explain this compound’s interaction with carbonic anhydrase in epithelial transport studies?

In porcine ciliary epithelium, this compound activates sodium-independent bicarbonate transporters (e.g., AE2), which are inhibited by DIDS (4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid). Carbonic anhydrase IV facilitates CO hydration, enhancing bicarbonate flux. These interactions are validated using BCECF pH-sensitive dyes and Western blotting for transporter expression .

Methodological Considerations

- Buffer Preparation : Use this compound (25 mM) in choline KRP buffer for sodium-free assays, adjusting osmolarity with choline chloride .

- Data Interpretation : Contrast intracellular vs. extracellular pH effects using compartment-specific probes (e.g., fluorescence ratios at 488/460 nm) .

- Contradiction Resolution : When observing divergent microbial responses, validate choline degradation pathways via C-labeled metabolites and gene cluster analysis (e.g., cutC/D operons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.